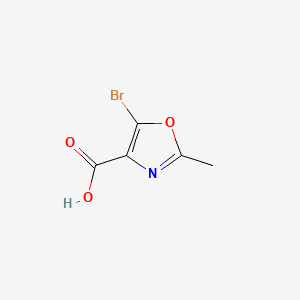

5-Bromo-2-methyloxazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

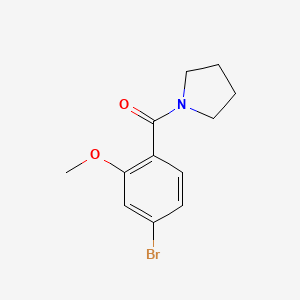

5-Bromo-2-methyloxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1209573-86-3 . It has a molecular weight of 206 and a linear formula of C5H4BrNO3 . The compound is a solid under normal conditions .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyloxazole-4-carboxylic acid is represented by the linear formula C5H4BrNO3 . The average mass of the molecule is 205.994 Da .Physical And Chemical Properties Analysis

5-Bromo-2-methyloxazole-4-carboxylic acid is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

5-Bromo-2-methyloxazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4BrNO3 . It’s a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

One potential application of this compound is in the synthesis of a family of promising SGLT2 inhibitors , which are currently in preclinical and phase I studies for diabetes therapy . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They are used in the treatment of type II diabetes .

In the synthesis process, cheap, easily available dimethyl terephthalate was used as the raw starting material, and the 5-Bromo-2-methyloxazole-4-carboxylic acid was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Synthesis of Carboxylic Acids

- Field: Organic Chemistry

- Application: This compound can be used in the synthesis of carboxylic acids . Carboxylic acids are widely used in the production of polymers, pharmaceuticals, solvents, and food additives.

- Method: The synthesis process involves hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .

- Results: The initial product is a salt of the carboxylic acid, which must then be released by treatment with strong aqueous acid .

-

Palladium-Catalyzed Cross-Coupling

- Field: Organic Synthesis

- Application: 5-Bromo-2-methyloxazole-4-carboxylic acid can be used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides . This leads to arylated heterocycles, which are important structures in many pharmaceutical compounds.

- Method: The specific experimental procedures would depend on the exact reactants and conditions, but generally involve the use of a palladium catalyst to facilitate the cross-coupling reaction .

- Results: The outcome of this reaction is the formation of arylated heterocycles .

-

Synthesis of Bioactive Molecules

- Field: Biochemistry

- Application: This compound could potentially be used in the synthesis of bioactive molecules with medicinal significance to human diseases .

- Method: The synthesis process would involve the use of a stilbene synthase from Pinus Sylvestris, which can accept various non-physiological substrates to form unnatural polyketide products .

- Results: The outcome of this reaction is the formation of bioactive molecules .

-

Synthesis of Heterocycles

- Field: Organic Chemistry

- Application: 5-Bromo-2-methyloxazole-4-carboxylic acid can be used in a palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles . Arylated heterocycles are important structures in many pharmaceutical compounds.

- Method: The specific experimental procedures would depend on the exact reactants and conditions, but generally involve the use of a palladium catalyst to facilitate the cross-coupling reaction .

- Results: The outcome of this reaction is the formation of arylated heterocycles .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

特性

IUPAC Name |

5-bromo-2-methyl-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSCBFBGIQPIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672017 |

Source

|

| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyloxazole-4-carboxylic acid | |

CAS RN |

1209573-86-3 |

Source

|

| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B567120.png)

![Methyl-thieno[2,3-d]pyrimidin-2-yl-amine](/img/structure/B567128.png)

![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)